3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-oxopropanenitrile 3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-oxopropanenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17879834
InChI: InChI=1S/C12H16N4O/c1-15-7-5-11(14-15)10-3-8-16(9-4-10)12(17)2-6-13/h5,7,10H,2-4,8-9H2,1H3
SMILES:
Molecular Formula: C12H16N4O
Molecular Weight: 232.28 g/mol

3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-oxopropanenitrile

CAS No.:

Cat. No.: VC17879834

Molecular Formula: C12H16N4O

Molecular Weight: 232.28 g/mol

* For research use only. Not for human or veterinary use.

3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-oxopropanenitrile -

Specification

Molecular Formula C12H16N4O
Molecular Weight 232.28 g/mol
IUPAC Name 3-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]-3-oxopropanenitrile
Standard InChI InChI=1S/C12H16N4O/c1-15-7-5-11(14-15)10-3-8-16(9-4-10)12(17)2-6-13/h5,7,10H,2-4,8-9H2,1H3
Standard InChI Key IWPUMOQCXXBKEB-UHFFFAOYSA-N
Canonical SMILES CN1C=CC(=N1)C2CCN(CC2)C(=O)CC#N

Introduction

Synthesis Pathways

The synthesis of compounds analogous to 3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-oxopropanenitrile often involves multi-step organic reactions. A general synthetic route includes:

  • Preparation of β-Keto Esters:
    Starting with piperidine derivatives, β-keto esters are synthesized using Meldrum’s acid or similar reagents .

  • Formation of Enamine Intermediates:
    β-Keto esters are treated with dimethylformamide dimethyl acetal (DMF·DMA), forming β-enamino diketones.

  • Pyrazole Substitution:
    Reacting β-enamino diketones with methylhydrazine yields pyrazole derivatives .

  • Final Functionalization:
    The nitrile group is introduced via alkylation or cyanation reactions, completing the structure.

Table 2: Example Reagents and Conditions

StepReagents/Conditions
β-Keto Ester FormationMeldrum’s acid, DMAP, EDC·HCl
Enamine FormationDMF·DMA
Pyrazole SubstitutionMethylhydrazine
Final StepAlkylation or cyanation

Pharmaceutical Research

The compound's structure suggests potential biological activity due to:

  • The presence of the piperidine ring, which is common in bioactive molecules.

  • The pyrazole group, known for its pharmacological relevance in anti-inflammatory and antimicrobial agents .

Antimicrobial Activity

Studies on related compounds have demonstrated significant antibacterial and antifungal properties. For instance:

  • Piperidine derivatives have shown promising results against bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans .

CNS Disorders

Compounds containing piperidine and pyrazole moieties are under investigation for their role in treating central nervous system (CNS) disorders, including Alzheimer’s disease and cognitive impairments .

Structural Analogues

Research on structural analogues highlights their diverse applications:

  • Antiviral Activity: Certain piperidine derivatives exhibit moderate protection against viruses like HSV-1 .

  • Monoamine Transporter Affinity: Compounds with similar scaffolds show high affinity for dopamine and norepinephrine transporters, suggesting potential antidepressant activity .

Molecular Docking Studies

Docking studies on related molecules reveal strong hydrophobic interactions with biological targets, enhancing their activity profiles . This reinforces the potential of the compound for drug development.

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